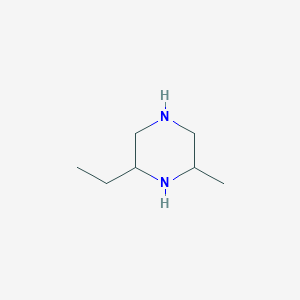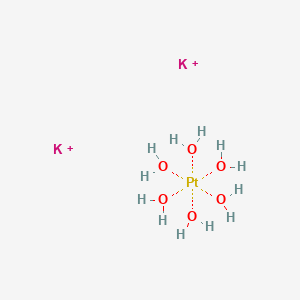![molecular formula C12H8N4O3S2 B12451437 2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B12451437.png)
2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone rings. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The presence of the nitrophenyl group further enhances its potential biological activity, making it a compound of interest for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-bromoacetyl bromide to form the thiazolidinone ring. The final step involves the reaction with 2-aminothiazole to form the desired compound. The reaction conditions usually involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole and thiazolidinone derivatives.
科学研究应用
2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用机制
The mechanism of action of 2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and proliferation. The nitrophenyl group can also interact with cellular receptors and proteins, leading to changes in cellular function and activity .
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, have similar biological activities.
Thiazolidinone Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents, share structural similarities.
Uniqueness
2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one is unique due to the combination of the thiazole and thiazolidinone rings with a nitrophenyl group.
属性
分子式 |
C12H8N4O3S2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8N4O3S2/c13-11-15(10(17)6-20-11)12-14-9(5-21-12)7-1-3-8(4-2-7)16(18)19/h1-5,13H,6H2 |
InChI 键 |
HSWKWEIJHNYTOL-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=N)S1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)
![2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12451366.png)
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
![N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12451393.png)
![(2E)-3-({4'-[(2E)-3-Carboxyprop-2-enamido]-[1,1'-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid](/img/structure/B12451396.png)


![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12451408.png)

![(1R,2S)-2-[(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12451422.png)

![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451429.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide](/img/structure/B12451434.png)
